Cas no 1033955-80-4 (Methyl 5-iodopyridine-3-carboxylate)

Methyl 5-iodopyridine-3-carboxylate is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive iodo substituent at the 5-position and an ester group at the 3-position, enabling selective functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions. The methyl ester moiety offers stability while remaining amenable to hydrolysis or transesterification. This compound is particularly valuable in constructing pyridine-based scaffolds for drug discovery, agrochemicals, and materials science. Its high purity and well-defined reactivity profile make it a reliable building block for complex molecule synthesis. Storage under inert conditions is recommended to maintain stability.
Methyl 5-iodopyridine-3-carboxylate structure
1033955-80-4 structure
Product Name:Methyl 5-iodopyridine-3-carboxylate
CAS No:1033955-80-4
MF:C7H6INO2
MW:263.032514095306
CID:1136972
PubChem ID:23436982
Update Time:2025-05-20

Methyl 5-iodopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-iodopyridine-3-carboxylate
    • 5-IODONICOTINIC ACID METHYL ESTER
    • Methyl 5-iodonicotinate
    • SureCN2247463
    • MolPort-020-173-871
    • 5-Iodopyridine-3-carboxylic acid methyl ester
    • EN300-118996
    • 5-Iodo-nicotinic acid methyl ester
    • GS-5004
    • SCHEMBL2247463
    • DTXSID40634106
    • CS-0224341
    • Methyl5-iodonicotinate
    • DB-143434
    • F83100
    • AKOS026726640
    • Z1269164698
    • 1033955-80-4
    • Methyl 5-iodopyridine-3-carboxylate
    • Inchi: 1S/C7H6INO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
    • InChI Key: UVHUNOURUDGOSN-UHFFFAOYSA-N
    • SMILES: IC1=CN=CC(C(=O)OC)=C1

Computed Properties

  • Exact Mass: 262.94433g/mol
  • Monoisotopic Mass: 262.94433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 263.03g/mol
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.2Ų

Methyl 5-iodopyridine-3-carboxylate Security Information

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(CAS:1033955-80-4)Methyl 5-iodopyridine-3-carboxylate
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Quantity:5g/1g
Purity:99%
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Price ($):1392/398
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Additional information on Methyl 5-iodopyridine-3-carboxylate

Methyl 5-iodopyridine-3-carboxylate (CAS No. 1033955-80-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-iodopyridine-3-carboxylate (CAS No. 1033955-80-4) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural properties, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both an iodine substituent and a carboxylate group makes it an invaluable building block for synthetic chemists, particularly in the construction of complex molecular architectures.

The chemical structure of Methyl 5-iodopyridine-3-carboxylate consists of a pyridine core substituted at the 5-position with an iodine atom and at the 3-position with a methyl ester group. This bifunctional nature allows for diverse chemical transformations, making it an excellent candidate for further functionalization. The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental in constructing biaryl and alkyne-containing motifs prevalent in many pharmacologically active compounds.

In the context of contemporary pharmaceutical research, Methyl 5-iodopyridine-3-carboxylate has found applications in the synthesis of various drug candidates. For instance, it has been utilized in the development of kinase inhibitors, which are crucial in targeting cancers and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic ATP binding pockets. The introduction of an iodine atom at the 5-position facilitates further derivatization, enabling the creation of high-affinity inhibitors with improved selectivity and potency.

Moreover, recent studies have highlighted the utility of Methyl 5-iodopyridine-3-carboxylate in the synthesis of antiviral agents. The structural motif present in this compound is reminiscent of natural products known to exhibit antiviral properties. By leveraging its reactive sites, chemists have been able to develop novel analogs that interfere with viral replication mechanisms. Specifically, the iodine atom has been instrumental in generating libraries of compounds that exhibit inhibitory activity against a range of viruses, including those responsible for herpesviruses and flaviviruses.

The methyl ester group at the 3-position of Methyl 5-iodopyridine-3-carboxylate also plays a critical role in its synthetic utility. It can be readily converted into other functional groups such as carboxylic acids, amides, and alcohols through hydrolysis or reduction reactions. This flexibility allows for the rapid diversification of molecular structures, enabling medicinal chemists to explore a wide spectrum of pharmacological targets. For example, hydrolysis of the ester group can yield 5-iodonicotinic acid, which has been investigated for its potential antimicrobial properties.

Recent advancements in synthetic methodologies have further enhanced the appeal of Methyl 5-iodopyridine-3-carboxylate. Transition-metal-catalyzed reactions have become increasingly popular for their efficiency and scalability, and this compound serves as an excellent precursor for such transformations. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl and vinyl groups at various positions on the pyridine ring, expanding the structural diversity of derived compounds. These techniques have been particularly valuable in generating novel scaffolds with improved pharmacokinetic profiles.

The role of computational chemistry in optimizing synthetic routes involving Methyl 5-iodopyridine-3-carboxylate cannot be overstated. Molecular modeling studies have provided insights into reaction mechanisms and predicted optimal conditions for various transformations. By integrating experimental data with computational predictions, researchers have been able to streamline synthetic pathways, reducing both time and resource consumption. This synergy between experimental and computational approaches has accelerated the discovery and development of new drug candidates.

In conclusion, Methyl 5-iodopyridine-3-carboxylate (CAS No. 1033955-80-4) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex molecular architectures essential for drug development. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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Quantity:5g/1g
Price ($):1392/398
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